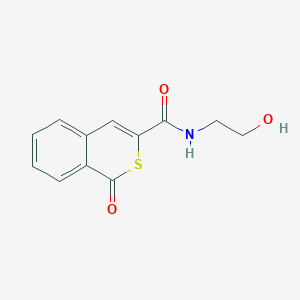

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is a chemical compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a hydroxyethyl group, an oxo group, and a carboxamide group attached to the isothiochromene ring

Mecanismo De Acción

Target of Action

The primary target of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound interacts with its target, PPAR-α, exerting a variety of biological effects, some related to chronic inflammation and pain . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors cb1 and cb2 .

Biochemical Pathways

The compound affects the PPAR-α pathway, which plays a key role in the regulation of lipid metabolism and inflammation . It also influences the GPR55 and GPR119 pathways, which are involved in a variety of physiological processes .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed in various tissues . They are excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with PPAR-α, GPR55, and GPR119. These interactions can lead to anti-inflammatory effects, pain relief, and other physiological changes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of isothiochromene derivatives with hydroxyethylamine under specific conditions. One common method involves the use of triflic acid (TfOH) as a dehydrative cyclization agent, which promotes the formation of the desired compound with high efficiency . The reaction conditions generally include moderate temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process, making it viable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.

Aplicaciones Científicas De Investigación

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxyethyl)ethylenediamine: This compound has similar functional groups but differs in its overall structure and properties.

Methyldiethanolamine: Another compound with hydroxyethyl groups, used in different applications.

Uniqueness

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core, which imparts distinct chemical and biological properties

Actividad Biológica

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the class of isothiochromene derivatives, characterized by a thiochromene ring structure with a carboxamide functional group. The presence of the hydroxyethyl substituent suggests potential for enhanced solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Certain isothiochromene derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties, contributing to their therapeutic potential.

Antimicrobial Activity

A study highlighted that compounds with structural similarities to this compound showed significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 2.18 to 12.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 6.25 |

| Compound B | E. coli | 12.5 |

| Compound C | P. aeruginosa | 10.0 |

Antitumor Activity

Isothiochromene derivatives have been investigated for their anticancer properties. A notable study reported that certain derivatives exhibited significant cytotoxicity against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines . The mechanism of action is believed to involve apoptosis induction through caspase pathways.

Case Study: Cytotoxicity Assay

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on breast cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 12 |

These results suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Anti-inflammatory Properties

The anti-inflammatory effects of isothiochromene derivatives have also been documented. Research indicates that these compounds may inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-6-5-13-11(15)10-7-8-3-1-2-4-9(8)12(16)17-10/h1-4,7,14H,5-6H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYRWAZJMNJTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.